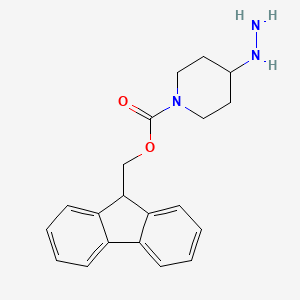
methyl N-butan-2-ylcarbamate
概要
説明
methyl N-butan-2-ylcarbamate is an organic compound with the molecular formula C6H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications, due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: methyl N-butan-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of sec-butylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{sec-Butylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of methyl sec-butylcarbamate often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as:
Reactant Preparation: Sec-butylamine and methyl chloroformate are prepared in appropriate concentrations.
Reaction: The reactants are introduced into a continuous flow reactor where they react under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain high-purity methyl sec-butylcarbamate.
化学反応の分析
Types of Reactions: methyl N-butan-2-ylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form sec-butylamine and methanol.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbamates or amides.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Sec-butylamine and methanol.
Oxidation: Corresponding carbamates or amides.
Substitution: Various substituted carbamates.
科学的研究の応用
methyl N-butan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for amines.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.
作用機序
methyl N-butan-2-ylcarbamate can be compared with other carbamate compounds such as:
Methyl carbamate: Similar structure but with a different alkyl group.
Ethyl carbamate: Another carbamate with an ethyl group instead of a sec-butyl group.
Butyl carbamate: Contains a butyl group instead of a sec-butyl group.
Uniqueness: this compound is unique due to its specific alkyl group, which imparts distinct chemical and biological properties. Its sec-butyl group provides steric hindrance and influences its reactivity and interaction with molecular targets.
類似化合物との比較
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
特性
CAS番号 |
39076-02-3 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC名 |
methyl N-butan-2-ylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-5(2)7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8) |
InChIキー |
OZXBLDXVIIDKNA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Trichloromethyl-[1,3]dioxane](/img/structure/B8768909.png)

![Ethyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B8768933.png)

![Benzyl hexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B8768953.png)

![Naphtho[1,2-d]thiazole](/img/structure/B8768961.png)


![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8768983.png)


